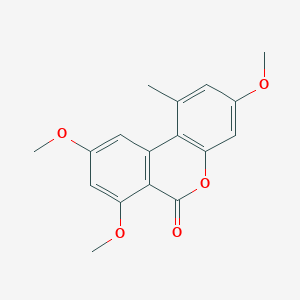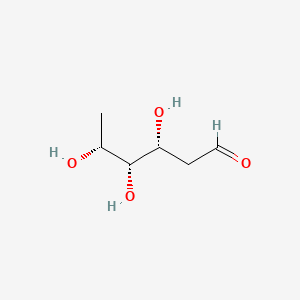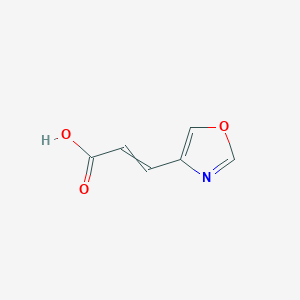![molecular formula C7H10O B12437037 Bicyclo[4.1.0]heptan-3-one CAS No. 60582-64-1](/img/structure/B12437037.png)
Bicyclo[4.1.0]heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.1.0]heptan-3-one, also known as 4-carvone, is an organic compound with the molecular formula C7H10O. It is a bicyclic ketone that features a cyclopropane ring fused to a cyclohexane ring. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptan-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be prepared by the reaction of cyclohexanone with diazomethane, followed by a Wolff rearrangement . Another method involves the photochemical reaction of cyclohexene with carbon monoxide in the presence of a sensitizer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the cyclization and rearrangement reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.1.0]heptan-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its use as a scaffold for drug design.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism by which bicyclo[4.1.0]heptan-3-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.1]heptan-3-one: Another bicyclic ketone with a different ring structure.
Bicyclo[4.1.0]heptene: A related compound with a double bond in the bicyclic system
Uniqueness
Bicyclo[4.1.0]heptan-3-one is unique due to its specific ring structure and reactivity. Its ability to undergo various chemical transformations and its applications in different fields highlight its distinct properties compared to similar compounds .
Eigenschaften
IUPAC Name |
bicyclo[4.1.0]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-2-1-5-3-6(5)4-7/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSLUWUWXKOLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507183 |
Source


|
| Record name | Bicyclo[4.1.0]heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60582-64-1 |
Source


|
| Record name | Bicyclo[4.1.0]heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![11-(4-Chlorophenyl)-4-(2,3-dihydro-1h-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3,7-tetraen-13-yl 5-{2-oxo-hexahydro-1h-thieno[3,4-d]imidazolidin-4-yl}pentano](/img/structure/B12437014.png)
![5,9,17,17-Tetramethyl-8-(6-methylhepta-4,6-dien-2-yl)-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12437028.png)





